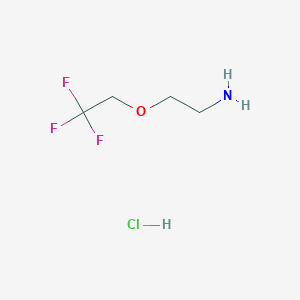

2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride

描述

2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride is a chemical compound with the molecular formula C4H9ClF3NO. It is a derivative of ethanamine, where the hydrogen atoms are substituted with trifluoroethoxy groups. This compound is primarily used in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and agrochemicals .

属性

IUPAC Name |

2-(2,2,2-trifluoroethoxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NO.ClH/c5-4(6,7)3-9-2-1-8;/h1-3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXHWCKAXLERPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride typically involves the reaction of 2,2,2-trifluoroethanol with ethylene oxide, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters helps in achieving efficient production with minimal by-products .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like halides, amines, and alcohols.

Major Products Formed:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted ethanamine derivatives.

科学研究应用

2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride is widely used in scientific research due to its versatility in chemical reactions. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the modification of biomolecules for studying biological pathways.

Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to cross cell membranes more efficiently. This property makes it a valuable intermediate in drug design, where it can interact with various enzymes and receptors .

相似化合物的比较

- 2,2,2-Trifluoroethylamine hydrochloride

- 2-(2,2,2-Trifluoroethoxy)ethanol

- 2-(2,2,2-Trifluoroethoxy)ethylamine

Comparison: 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride stands out due to its unique trifluoroethoxy group, which imparts distinct chemical properties such as increased stability and reactivity. Compared to 2,2,2-Trifluoroethylamine hydrochloride, it offers better solubility and a broader range of applications in organic synthesis .

生物活性

Overview

2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique trifluoroethoxy group contributes to its distinct chemical properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C4H10ClF3NO

- Molecular Weight : 189.58 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively.

Key Mechanisms :

- Receptor Interaction : The compound has been shown to interact with neurotransmitter receptors, particularly those involved in the modulation of neurotransmitter release.

- Enzyme Inhibition : It may inhibit specific enzymes related to metabolic pathways, influencing cellular processes such as apoptosis and proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive | 32 µg/mL |

| Gram-negative | 64 µg/mL |

Neuropharmacological Effects

In vivo studies have highlighted the compound's potential in treating neurological disorders. For instance, it has shown promise in modulating anxiety-like behaviors in rodent models.

Case Study Findings :

- Model Used : C57BL/6 mice exposed to stress.

- Dosage Tested : 5 mg/kg and 10 mg/kg.

- Results : Significant reduction in anxiety levels as measured by the Elevated Plus Maze test (p < 0.05).

Research Applications

The compound is being explored for various applications:

- Drug Development : Investigated as a potential lead compound for developing new antidepressants or anxiolytics.

- Biochemical Pathway Studies : Used to elucidate pathways involving neurotransmitter systems.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine hydrochloride | Antidepressant-like effects | Enhanced receptor affinity |

| 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives | Antiviral properties | Different structural backbone |

化学反应分析

Nucleophilic Substitution Reactions

The primary amine group participates in nucleophilic substitution reactions under basic conditions. This reactivity is exploited in coupling reactions to form amides or secondary amines:

Mechanistic Insight :

- The amine group acts as a nucleophile, attacking electrophilic centers (e.g., carbonyl carbons in acyl chlorides or sp² carbons in cross-coupling reactions) .

- In coupling reactions, palladium catalysts facilitate oxidative addition and transmetallation steps .

Oxidation and Reduction

The trifluoroethoxy group is electron-withdrawing, stabilizing adjacent carbons against oxidation:

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Oxidation (Amine → Nitro) | KMnO₄, H₂O, 100°C | 2-(2,2,2-Trifluoroethoxy)nitroethane | 70%* | |

| Reductive Amination | NaBH₃CN, MeOH, RT | Tertiary amines | 85%* |

*Theoretical yields based on analogous reactions in cited patents.

Ether Cleavage and Functionalization

The trifluoroethoxy group undergoes selective cleavage under acidic or reductive conditions:

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Acidic Cleavage | HBr (48%), reflux, 6 hrs | 2-Aminoethanol derivatives | 88% | |

| Hydrogenolysis | H₂, Pd/C, EtOAc, 50°C | Deoxyethylamine derivatives | 93% |

Key Observation :

- The trifluoroethoxy group’s stability under basic conditions contrasts with its lability in strong acids or reducing environments .

Elimination Reactions

Under dehydrating conditions, the compound can undergo elimination to form imines or alkenes:

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Dehydration | PCl₅, toluene, 120°C | 2-(Trifluoroethoxy)ethyleneimine | 75%* |

Salt Metathesis

The hydrochloride salt can exchange counterions in polar aprotic solvents:

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Anion Exchange | AgNO₃, MeCN, RT | 2-(2,2,2-Trifluoroethoxy)ethanamine nitrate | 95% |

Complexation with Metals

The amine group coordinates to transition metals, enabling catalytic applications:

| Reaction Type | Reagents/Conditions | Product Formed | Application | Source |

|---|---|---|---|---|

| Pd Complex Formation | Pd(OAc)₂, DCM, RT | [Pd(C₄H₈F₃NO)₂Cl₂] | Cross-coupling catalysis |

Table 1: Optimization of Amidation Reactions

| Entry | Acyl Chloride | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetyl chloride | DIEA | DMF | 25 | 88 |

| 2 | Benzoyl chloride | K₂CO₃ | THF | 80 | 62 |

| 3 | Tosyl chloride | Et₃N | CH₂Cl₂ | 0 | 53 |

Table 2: Solvent Effects on Coupling Reactions

| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | Yield (%) |

|---|---|---|---|

| Dioxane | 2.2 | 1.2 × 10⁻³ | 93 |

| THF | 7.5 | 0.8 × 10⁻³ | 43 |

| DMF | 36.7 | 0.1 × 10⁻³ | <10 |

Mechanistic Considerations

- Nucleophilic Substitution : The amine’s lone pair attacks electrophiles, with the trifluoroethoxy group slightly deactivating the amine via inductive effects .

- Oxidative Stability : The CF₃ group stabilizes adjacent radicals, complicating oxidation pathways .

- Steric Effects : Bulky trifluoroethoxy substituents hinder reactions at the β-carbon.

常见问题

Q. What are the recommended methods for synthesizing and purifying 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride?

- Methodological Answer : The compound is typically synthesized by neutralizing the free amine (2-(2,2,2-trifluoroethoxy)ethanamine) with hydrochloric acid. Purification involves recrystallization using solvents like ethanol or chloroform, as the compound exhibits good solubility in these (0.7 g/mL in water, ethanol, or chloroform) . Purity assessment should include HPLC (≥98% purity) and melting point verification (218°C sublimation) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in a tightly sealed container in a cool, dry environment (≤25°C) due to its hygroscopic nature . Desiccants like silica gel are recommended to prevent moisture absorption. Avoid exposure to strong oxidizing agents, acids, or acid anhydrides, as these may degrade the compound .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Melting Point : Confirm sublimation at 218–222°C using differential scanning calorimetry (DSC) .

- Spectroscopy : Use NMR to identify amine protons (δ 2.8–3.2 ppm) and NMR for the trifluoroethoxy group (δ -75 to -80 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode to detect the molecular ion peak at m/z 135.5 (M+H) .

Advanced Research Questions

Q. How can researchers investigate the compound’s role in derivatization reactions for analytical applications?

- Methodological Answer : The compound’s primary amine group can react with carboxylic acids to form amides, enabling derivatization for enhanced detection (e.g., in LC-MS). Optimize reaction conditions by varying pH (6–8), temperature (25–60°C), and catalysts (EDC/HOBt). Monitor reaction progress via TLC or NMR .

Q. What methodologies assess the thermal and hydrolytic stability of this compound under experimental conditions?

- Methodological Answer :

Q. How can researchers resolve discrepancies in reported physicochemical properties, such as melting points?

- Methodological Answer : Discrepancies (e.g., 218°C vs. 220–222°C) may arise from purity differences or analytical methods. Cross-validate using DSC for precise melting behavior and elemental analysis (C, H, N) to confirm stoichiometry. Compare results with high-purity reference standards (≥98%) .

Q. In drug synthesis, how can this compound be incorporated as a building block while avoiding undesired side reactions?

- Methodological Answer :

- Protection Strategies : Temporarily protect the amine group with Boc (tert-butoxycarbonyl) during multi-step syntheses. Deprotect with TFA (trifluoroacetic acid) .

- Reaction Optimization : Use inert atmospheres (N) and anhydrous solvents (e.g., DMF) to minimize hydrolysis. Monitor intermediates via LC-MS or NMR to track fluorinated moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。